molecular formula C28H35Cl3NO19- B11826446 2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate

2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate

Cat. No.: B11826446
M. Wt: 795.9 g/mol
InChI Key: OSEXGASQMNUWBD-RGNBYEJLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate is a complex organic compound characterized by multiple acetyl and hydroxyl groups. This compound is notable for its intricate stereochemistry, which is indicated by the multiple chiral centers in its structure.

Preparation Methods

The synthesis of 2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate typically involves multi-step organic synthesis. The process begins with the protection of hydroxyl groups followed by selective acetylation. The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve the use of automated synthesis equipment to ensure precision and reproducibility.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced using reducing agents such as LiAlH4 (Lithium aluminium hydride) to form alcohols.

    Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include NaOH (Sodium hydroxide) and HCl (Hydrochloric acid).

Scientific Research Applications

2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The acetyl and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate is unique due to its specific stereochemistry and functional groups. Similar compounds include:

    2,3,4,5,6-pentaacetoxy-hexane: Lacks the trichloroethanimidoyl group.

    2,3,4,5-tetraacetoxy-pentane: Has fewer acetyl groups and lacks the trichloroethanimidoyl group.

These differences in structure result in different chemical and biological properties, making each compound unique in its applications and effects.

Properties

Molecular Formula

C28H35Cl3NO19-

Molecular Weight

795.9 g/mol

IUPAC Name

2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate

InChI

InChI=1S/C28H36Cl3NO19/c1-10(33)42-8-16-19(44-11(2)34)20(45-12(3)35)21(46-13(4)36)25(48-16)43-9-17-27(7-18(39)40,51-15(6)38)23(47-14(5)37)22(24(41)49-17)50-26(32)28(29,30)31/h16-17,19-25,32,41H,7-9H2,1-6H3,(H,39,40)/p-1/t16-,17-,19-,20+,21-,22-,23-,24-,25-,27-/m1/s1

InChI Key

OSEXGASQMNUWBD-RGNBYEJLSA-M

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@]([C@@H]([C@H]([C@@H](O2)O)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)(CC(=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)(CC(=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.